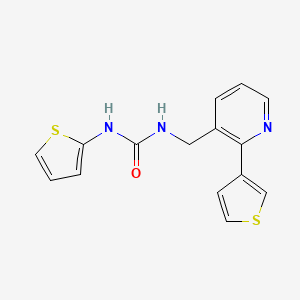
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea, a compound featuring thiophene and pyridine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene and pyridine derivatives. The synthetic route often includes the formation of the urea linkage through reactions with isocyanates or carbamates.
Antioxidant Properties
Research indicates that compounds containing thiophene and pyridine rings exhibit significant antioxidant activities. For instance, derivatives similar to this compound have shown high radical scavenging abilities in various assays. In a study measuring the antioxidant effect against hydrogen peroxide, similar compounds demonstrated IC50 values ranging from 10 to 30 µM, indicating strong activity compared to standard antioxidants like Trolox .
Cytotoxicity and Anticancer Activity
Several studies have evaluated the cytotoxic effects of thiophene and pyridine derivatives on cancer cell lines. For example, a derivative with a similar structure exhibited selective cytotoxicity against FaDu hypopharyngeal tumor cells with an IC50 value of approximately 5 µM, outperforming standard chemotherapeutics like bleomycin .
A detailed structure–activity relationship (SAR) analysis revealed that modifications in the thiophene and pyridine substituents significantly affect the anticancer potency. Compounds with additional functional groups showed enhanced interactions with cancer cell targets, leading to increased apoptosis .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that thiophene-containing ureas can inhibit specific enzymes involved in cancer progression, such as lipoxygenase and cyclooxygenase. For example, a related compound demonstrated an IC50 value of 1.1 µM against lipoxygenase, making it a promising candidate for further development in anti-inflammatory therapies .
Case Studies
Propiedades
IUPAC Name |
1-thiophen-2-yl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-13-4-2-7-21-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1-8,10H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXABFEAWBANMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













